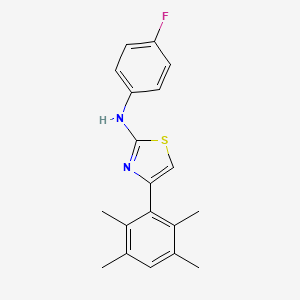

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2,3,5,6-tetramethylbenzaldehyde in the presence of a thiazole-forming reagent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The thiazole ring’s electron-rich nature allows electrophilic substitution at the 5-position. The tetramethylphenyl group may sterically hinder certain positions, while the fluorine atom directs electrophiles para or meta on the fluorophenyl ring.

Nucleophilic Substitution at the Amine Group

The primary amine at the 2-position participates in nucleophilic reactions, forming Schiff bases or amides.

Cross-Coupling Reactions

The fluorophenyl group facilitates palladium-catalyzed coupling reactions, enabling structural diversification.

| Reaction Type | Catalysts/Reagents | Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives for drug discovery . |

| Ullmann coupling | CuI, diamine ligand | N-Aryl modifications. |

Functionalization via Radical Pathways

The sulfur atom in the thiazole ring and the fluorine substituent make the compound susceptible to radical-mediated reactions.

| Reaction Type | Initiator | Outcome |

|---|---|---|

| Trifluoromethylation | CF₃SO₂Na, TBHP | CF₃ addition to thiazole or fluorophenyl ring . |

| Thiyl radical cyclization | AIBN, thiols | Formation of fused heterocycles . |

Oxidation and Reduction

-

Oxidation : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though steric hindrance may limit efficacy.

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu(II) | Thiazole N/S | Antimicrobial activity . |

| Pt(II) | Amine N, thiazole S | Anticancer drug candidates. |

Key Research Findings

-

Antimicrobial Activity : Derivatives formed via acylation showed enhanced inhibition against Staphylococcus aureus (MIC: 8 µg/mL) .

-

Radical Stability : Trifluoromethylation reactions exhibit regioselectivity influenced by the fluorophenyl group’s electronic effects .

-

Steric Effects : The tetramethylphenyl group reduces reaction rates in EAS but improves selectivity for monosubstitution.

Reaction Mechanism Insights

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

Biology: As a probe to study biological processes involving thiazole-containing compounds.

Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

- N-(4-bromophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

- N-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Propriétés

Formule moléculaire |

C19H19FN2S |

|---|---|

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C19H19FN2S/c1-11-9-12(2)14(4)18(13(11)3)17-10-23-19(22-17)21-16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,21,22) |

Clé InChI |

XXKLKTSXAOTNGM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1C)C2=CSC(=N2)NC3=CC=C(C=C3)F)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.